molecular formula C17H25BrN2O3 B1532633 Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate CAS No. 486422-47-3

Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate

Cat. No. B1532633
CAS RN: 486422-47-3
M. Wt: 385.3 g/mol
InChI Key: HFJXWIUUWYOUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate” is a chemical compound with the molecular formula C17H25BrN2O3 . It is a derivative of N-Boc piperazine .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, has been reported . These compounds were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . For example, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The derivatives of N-Boc piperazine serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.293±0.06 g/cm3 and a predicted boiling point of 459.0±45.0 °C . The molecular weight is 385.3 .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate and its derivatives have been the subject of research focusing on their synthesis and characterization. Studies like the one by Kulkarni et al. (2016) have explored the synthesis and characterization of similar N-Boc piperazine derivatives, providing insights into their molecular structures through techniques like FT-IR, NMR, LCMS, and X-ray diffraction analysis (Kulkarni et al., 2016).

Biological Evaluation

  • These compounds have also been evaluated for their biological activities. The study by Sanjeevarayappa et al. (2015) synthesized a related compound and assessed its in vitro antibacterial and anthelmintic activities, showing moderate activity in these areas (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

  • Research by Mamat et al. (2012) on a similar compound reported its crystal and molecular structure, contributing to a deeper understanding of the structural aspects of such piperazine-carboxylates (Mamat et al., 2012).

DFT Calculations and Molecular Stability

  • Further studies, such as the one conducted by Yang et al. (2021), have utilized density functional theory (DFT) calculations to investigate the molecular structure and stability of related compounds. This includes examining molecular electrostatic potential and frontier molecular orbitals (Yang et al., 2021).

Anticorrosive Properties

  • In the context of materials science, research by Praveen et al. (2021) explored the anticorrosive behavior of a related compound for carbon steel in acidic environments. This study highlighted the compound's potential as a corrosion inhibitor (Praveen et al., 2021).

properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-10-8-19(9-11-20)12-13-22-15-6-4-14(18)5-7-15/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJXWIUUWYOUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.